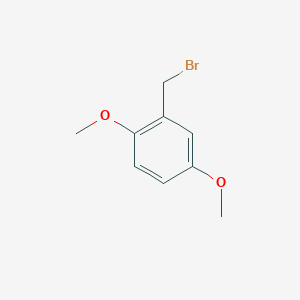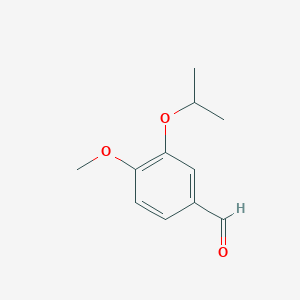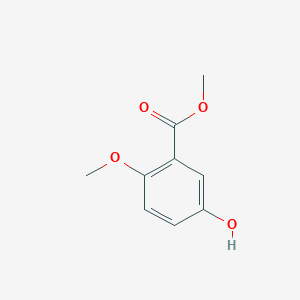![molecular formula C9H12BrNOS B1269182 4-[(4-Bromothien-2-YL)methyl]morpholine CAS No. 194851-19-9](/img/structure/B1269182.png)
4-[(4-Bromothien-2-YL)methyl]morpholine
概要
説明
Synthesis Analysis
The synthesis of morpholine derivatives often involves multi-step reactions, including cyclization and bromination. For instance, a related compound, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, was synthesized via a cyclization reaction, reduction, and acidification, achieving a yield of 62.3% (Tan Bin, 2011). Another similar compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for synthesizing antimicrobials, was synthesized through bromination and dehydration of a diol with cyclization (Y. C. S. Kumar, M. P. Sadashiva, K. Rangappa, 2007).
Molecular Structure Analysis
Morpholine derivatives are characterized by their unique molecular structures. The structure of similar compounds has been confirmed through techniques like NMR, IR, and Mass spectral studies. For example, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine's structure was confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, including condensation, chlorination, and nucleophilic substitution, as seen in the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives (H. Lei et al., 2017). These reactions contribute to their versatile chemical properties.
Physical Properties Analysis
The physical properties of morpholine derivatives like melting points, solubility, and crystalline structure can be determined through various analytical techniques. For instance, the physical structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was analyzed using X-ray structural analysis (Taylor Chin et al., 2010).
Chemical Properties Analysis
Morpholine derivatives exhibit a range of chemical properties, such as reactivity with different functional groups and stability under various conditions. The reactivity and synthesis route of 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase demonstrate their chemical versatility (R. Alexander et al., 2008).
科学的研究の応用
Synthesis Applications
Efficient Synthesis of Potent Antimicrobials
Morpholine derivatives have been used in synthesizing potent antimicrobials. Kumar et al. (2007) described a nine-step synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, an important component in antimicrobial drugs like arecoline derivatives (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007).
Metal Oxidant Reactions
Morpholine compounds, when treated with lead tetraacetate and other metal oxidants, yield products like N-acetyl-morpholine, showcasing the potential in synthetic organic chemistry (F. Corbani, B. Rindonek, & Carlo Scolastico, 1973).
Synthesis of Morpholine Hydrochloride
The synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone demonstrates the versatility of morpholine in creating various pharmaceutical compounds (Tan Bin, 2011).
Medicinal Chemistry Applications
Antifungal Drug Research
Bushuieva et al. (2022) studied the mutagenic effects and predicted carcinogenicity of a morpholine derivative, highlighting its potential in creating new antifungal drugs (I. V. Bushuieva, K. Petrova, B. Kyrychko, & V. Parchenko, 2022).
Inhibition of the PI3K-AKT-mTOR Pathway
Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, which shows promise as an inhibitor in the PI3K-AKT-mTOR pathway, a key target in cancer therapy (H. Hobbs, G. Bravi, I. Campbell, et al., 2019).
Safety and Hazards
4-[(4-Bromothien-2-YL)methyl]morpholine is considered hazardous. It can cause serious eye damage and severe skin burns. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
特性
IUPAC Name |
4-[(4-bromothiophen-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVGDMXJNORKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354816 | |
| Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194851-19-9 | |
| Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)





![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)
